3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Nucleophilic aromatic substitution Trifluoromethyl stability Ammonolysis

Researchers require exact pyridine substitution patterns to avoid failed syntheses or CF3 hydrolysis. This 2-chloro-3-amino-6-trifluoromethyl regioisomer enables felodipine API production and dihydropyridine analog libraries. - Mandatory intermediate for felodipine; positional isomers are synthetically incompatible. - CF3 retains integrity under ammonolysis/amination (unlike 5-CF3 isomer). - Enables regioselective cross-coupling & SAR derivatization at the 3-amino handle. Available in research to semi-bulk quantities with fast global shipping. Order now for immediate delivery.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 117519-09-2
Cat. No. B053266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-6-(trifluoromethyl)pyridine
CAS117519-09-2
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)Cl)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2
InChIKeyQAZZMFLLNSJCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-chloro-6-(trifluoromethyl)pyridine: Identity & Procurement


3-Amino-2-chloro-6-(trifluoromethyl)pyridine (CAS 117519-09-2) is a halogenated trifluoromethylpyridine derivative with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . The compound features a pyridine ring bearing a 3-amino group, a 2-chloro substituent, and a 6-trifluoromethyl group [1]. The regiospecific placement of these three functional groups—2-chloro, 3-amino, and 6-trifluoromethyl—on the pyridine scaffold constitutes a structurally defined, non-interchangeable intermediate for the synthesis of specific pharmaceuticals and agrochemicals [1].

Synthetic intermediate for dihydropyridine CCBs and agrochemical APIs
Regiochemistry-defined amination pathway retains CF₃ group
Non-interchangeable with 5-CF₃ or 4-CF₃ positional isomers

Positional Isomer Incompatibility


The substitution pattern of 3-amino, 2-chloro, and 6-trifluoromethyl groups on the pyridine ring is not arbitrary; positional isomerism and halogenation status directly dictate synthetic utility, reaction pathway integrity, and downstream target accessibility. 2-Chloro-5-trifluoromethylpyridine (the 5-CF3 isomer), for example, undergoes hydrolysis of the trifluoromethyl function under ammonolysis conditions, whereas the 3- and 4-CF3 isomers proceed without this destructive side reaction [1]. Furthermore, the 2-chloro position in this compound enables regioselective functionalization and cross-coupling that is sterically and electronically inaccessible to non-chlorinated analogs or 3-chloro/4-chloro isomers [2]. Generic substitution with a different regioisomer therefore introduces not merely a potency shift but a binary incompatibility—the synthetic route fails or the target molecule cannot be constructed at all.

A 5-CF₃ isomer undergoes CF₃ hydrolysis during ammonolysis; synthetic route fails or purity drops
B 2-chloro position enables regioselective coupling lost with 3‑Cl or 4‑Cl regioisomers
C Generic substitution yields structurally distinct final molecules, breaking API identity

Differential Evidence vs. Closest Analogs


Ammonolysis Stability: 3-CF3 vs. 5-CF3 Isomer

Under ammonolysis conditions, 2-chloro-3-trifluoromethylpyridine (the direct precursor or structural relative of the target compound's core scaffold) proceeds to the corresponding 2-amino-3-trifluoromethylpyridine without hydrolysis of the CF3 function. In contrast, the 5-CF3 positional isomer (2-chloro-5-trifluoromethylpyridine) undergoes significant hydrolysis of the trifluoromethyl group under identical ammonolysis conditions, generating a mixture of products including the carboxylic acid derivative [1]. This differential stability is intrinsic to the position of the CF3 group relative to the reaction center.

Ammonolysis: 3‑CF₃ vs 5‑CF₃
Head‑to‑head
3‑CF₃ isomer: CF₃ group retained; clean conversion to 2‑amino derivative 5‑CF₃ isomer: significant CF₃ hydrolysis; carboxylic acid by‑products
Regioisomer choice prevents CF₃ degradation and purification burden
Dunn 1999; ammonolysis of 2‑chloro(trifluoromethyl)pyridines
Nucleophilic aromatic substitution Trifluoromethyl stability Ammonolysis

Ammonolysis Stability: 3-CF3 vs. 4-CF3 Isomer

The ammonolysis of 2-chloro-4-trifluoromethylpyridine (the 4-CF3 isomer) proceeds without hydrolysis of the trifluoromethyl function, similar to the 3-CF3 isomer [1]. This establishes that the 3-CF3 and 4-CF3 isomers share the favorable property of CF3 retention under these conditions, whereas the 5-CF3 isomer is uniquely prone to degradation. While 4-CF3 may serve as an alternative, the 3-CF3 isomer's unique 2-chloro-3-amino regiochemistry enables distinct downstream derivatization pathways (e.g., cyclization to fused heterocycles) not accessible from 4-CF3.

Ammonolysis: 3‑CF₃ vs 4‑CF₃
Cross‑study
3‑CF₃ and 4‑CF₃ isomers both retain CF₃ under identical conditions 5‑CF₃ uniquely loses CF₃; 4‑CF₃ lacks 3‑amino handle for cyclization
3‑CF₃ vs 4‑CF₃ selection depends on downstream derivatization, not CF₃ stability
Comparable stability confirmed; 3‑amino enables fused heterocycle access
Nucleophilic aromatic substitution Trifluoromethyl stability Isomer comparison

Regioexhaustive Functionalization to Carboxylic Acid Isomers

2-Chloro-6-(trifluoromethyl)pyridine (the core scaffold lacking the 3-amino group) was converted into all three possible carboxylic acid regioisomers (3-, 4-, and 5-carboxylic acids) using a regioexhaustive functionalization approach [1]. This demonstrates that the 2-chloro-6-CF3 substitution pattern enables access to multiple regioisomeric products from a single starting material. In contrast, 2-chloro-5-(trifluoromethyl)pyridine and 3-chloro-4-(trifluoromethyl)pyridine exhibit different and more restricted regioselectivity profiles [1].

Regioexhaustive carboxylation
Class‑level
2‑Cl‑6‑CF₃ pyridine scaffold yields all three carboxylic acid regioisomers (3‑, 4‑, 5‑CO₂H). Comparators (5‑CF₃ or 3‑Cl‑4‑CF₃) give only 1–2 regioisomers under analogous conditions.
Scaffold enables broader SAR exploration and library synthesis
Cottet & Schlosser 2004; organometallic toolbox approach
Regioselective metalation Carboxylation Organometallic functionalization

Intermediate for Felodipine Synthesis

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is specifically employed as an intermediate in the synthesis of felodipine, a dihydropyridine calcium channel blocker . The 2-chloro-3-amino-6-trifluoromethyl substitution pattern on the pyridine ring is an essential structural feature for constructing the felodipine pharmacophore. Positional isomers (e.g., 5-CF3 or 4-CF3 variants) or analogs lacking the 2-chloro group would yield structurally distinct products that do not correspond to the approved API. While direct comparative synthetic yield data for felodipine routes using different pyridine intermediates are not available in the abstracted sources, the literature establishes this compound as the designated intermediate for this specific pharmaceutical target .

Felodipine intermediate
Data to verify
Established as the designated pyridine intermediate for felodipine synthesis. Regioisomeric substitution would produce a different molecule, not the approved API.
Regioisomer identity essential for API access; source review recommended
No primary comparative yield data in abstracted sources
Calcium channel blocker Felodipine API intermediate

Procurement & Application Scenarios


Felodipine & Dihydropyridine CCBs

This compound is a designated intermediate for the synthesis of felodipine . The 2-chloro-3-amino-6-trifluoromethyl substitution pattern is required to construct the correct felodipine structure; regioisomeric or non-chlorinated analogs cannot access the same API [1]. Procurement of this specific intermediate is mandatory for felodipine manufacturing or for developing dihydropyridine analogs requiring the identical pyridine substitution pattern .

CF3-Retaining Amination Reactions

In synthetic sequences involving ammonolysis or amination of the 2-chloro position, the 3-CF3 isomer (and its 3-amino derivative) retains the trifluoromethyl group without hydrolysis, in contrast to the 5-CF3 isomer which undergoes CF3 degradation under identical conditions [2]. This makes the target compound the preferred starting material for transformations where CF3 integrity is essential for downstream biological activity or physicochemical properties [2].

Regioselective Functionalization & Library Synthesis

The 2-chloro-6-trifluoromethylpyridine scaffold enables access to all three possible carboxylic acid regioisomers through regioexhaustive functionalization [3]. The 3-amino derivative of this scaffold (the target compound) provides an additional handle for derivatization at the amino group, expanding the accessible chemical space for SAR studies and library synthesis beyond what is possible with non-aminated analogs [3].

Agrochemical Intermediate Synthesis

Trifluoromethylpyridine derivatives are established building blocks for agrochemical active ingredients including herbicides, insecticides, and fungicides [1]. The target compound's specific 2-chloro-3-amino-6-trifluoromethyl substitution pattern is used as an intermediate in the synthesis of crop protection agents, where the combination of halogen, amino, and trifluoromethyl groups imparts desired lipophilicity and metabolic stability to the final active molecule [1].

Application
Selection Property
Validation Focus
Felodipine & dihydropyridine CCBs
2‑Cl‑3‑NH₂‑6‑CF₃ regiochemistry
API structural verification; correct pharmacophore assembly
CF₃‑retaining amination reactions
CF₃ stability under ammonolysis (3‑CF₃ isomer)
Yield and purity; absence of CF₃ hydrolysis by‑products
Regioselective library synthesis
2‑Cl‑6‑CF₃ scaffold with 3‑amino handle
Number of accessible regioisomers; derivatization scope
Agrochemical intermediate synthesis
Halogenated trifluoromethyl scaffold
Metabolic stability and lipophilicity profile of final molecule

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